N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide

Medicinal chemistry Kinase inhibitor design Ligand efficiency

N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide (CAS 941947-80-4) is a synthetic small molecule (C18H14N4O2S2, MW 382.5 g/mol) that belongs to the thiazole–benzothiadiazole carboxamide class. The structure features a 1,2,3-benzothiadiazole-5-carboxamide moiety linked via an amide bond to a 2-aminothiazole ring, which in turn bears a 4-methoxybenzyl substituent at the 5-position.

Molecular Formula C18H14N4O2S2
Molecular Weight 382.46
CAS No. 941947-80-4
Cat. No. B2754525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide
CAS941947-80-4
Molecular FormulaC18H14N4O2S2
Molecular Weight382.46
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4
InChIInChI=1S/C18H14N4O2S2/c1-24-13-5-2-11(3-6-13)8-14-10-19-18(25-14)20-17(23)12-4-7-16-15(9-12)21-22-26-16/h2-7,9-10H,8H2,1H3,(H,19,20,23)
InChIKeyONMFQXSFTWZGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide (CAS 941947-80-4): Core Structural and Physicochemical Identity


N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide (CAS 941947-80-4) is a synthetic small molecule (C18H14N4O2S2, MW 382.5 g/mol) that belongs to the thiazole–benzothiadiazole carboxamide class [1]. The structure features a 1,2,3-benzothiadiazole-5-carboxamide moiety linked via an amide bond to a 2-aminothiazole ring, which in turn bears a 4-methoxybenzyl substituent at the 5-position. This scaffold is structurally related to thiazole/thiadiazole carboxamide derivatives investigated as kinase inhibitors (e.g., c-Met, ABL1) in recent medicinal chemistry campaigns [2][3]. The compound is catalogued in multiple commercial screening libraries (PubChem CID 16957408) and is supplied for research use only [1].

Why Generic Substitution of N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide (CAS 941947-80-4) Is Scientifically Unjustified


Thiazole carboxamide analogs that share the same core scaffold can exhibit profoundly different target engagement and selectivity profiles depending on the precise identity of the carboxylic acid coupling partner. For example, the thiophene-2-carboxamide analog (CHEMBL476304) and the benzo[d][1,2,3]thiadiazole-5-carboxamide target compound differ not only in heterocyclic topology but also in hydrogen-bond acceptor count (5 vs. 7), topological polar surface area, and electronic character [1]. Within the broader thiazole/thiadiazole carboxamide c-Met inhibitor series described by Nan et al. (2023), even minor substituent changes on the terminal aryl/heteroaryl ring produced >10-fold shifts in enzymatic IC50 and altered selectivity against VEGFR-2 [2]. Substituting CAS 941947-80-4 with a superficially similar analog without confirmatory comparative data therefore carries a high risk of divergent biological readout in kinase inhibition, cellular antiproliferative, or selectivity assays [2][3].

Differential Evidence: Quantified Distinctions for N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide (CAS 941947-80-4) vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity Differentiation: Benzo[d][1,2,3]thiadiazole vs. Thiophene Carboxamide

CAS 941947-80-4 possesses 7 hydrogen-bond acceptor (HBA) atoms, compared to 5 HBA for the thiophene-2-carboxamide analog (CHEMBL476304) [1]. This difference arises from the two additional nitrogen atoms in the benzothiadiazole ring (positions 2 and 3), which can participate in key hinge-region or solvent-exposed interactions in kinase ATP-binding pockets. The higher HBA count alters both the compound's hydrogen-bonding potential and its topological polar surface area (TPSA: 133 Ų for the target compound vs. an estimated ~80 Ų for the thiophene analog), which may influence permeability and solubility profiles [1]. In the analogous c-Met inhibitor series, introducing nitrogen-rich heterocycles at the corresponding position was shown to modulate both enzymatic potency and VEGFR-2 selectivity (cross-study comparable) [2].

Medicinal chemistry Kinase inhibitor design Ligand efficiency

Lipophilicity Shift: 4-Methoxybenzyl vs. 4-Methylbenzyl Substituent on Thiazole Ring

The target compound bears a 4-methoxybenzyl (-OCH3) substituent at the 5-position of the thiazole ring, whereas a closely catalogued analog features a 4-methylbenzyl (-CH3) substituent at the same position [1]. The methoxy group contributes an additional oxygen atom that serves as both a hydrogen-bond acceptor and a modulator of local electron density on the phenyl ring. Computed XLogP3-AA for CAS 941947-80-4 is 4.0 [1]. For the 4-methylbenzyl analog, the expected XLogP would be higher (estimated ~4.3–4.5 due to replacement of oxygen with methyl), representing a measurable lipophilicity shift. In kinase inhibitor optimization campaigns, such ΔLogP differences of 0.3–0.5 units have been correlated with altered metabolic stability and off-target promiscuity (class-level inference) [2].

Physicochemical profiling ADME prediction Lead optimization

Molecular Weight and Heavy Atom Count as Selection Criteria for Fragment-to-Lead vs. Lead Optimization Libraries

CAS 941947-80-4 has a molecular weight of 382.5 g/mol and 26 heavy atoms, placing it in the lower-middle range of lead-like chemical space [1]. In comparison, the thiophene-2-carboxamide analog (CHEMBL476304) is lighter (MW 330.43, 22 heavy atoms) while many advanced c-Met inhibitor leads in the same scaffold class (e.g., compound 51am from Nan et al. 2023) exceed MW 450 [2][3]. The target compound's intermediate size offers a balance between the complexity required for selective kinase engagement and the molecular simplicity favored for further structural elaboration. This positions CAS 941947-80-4 as a candidate for hit-to-lead expansion libraries where additional substitution vectors on the benzothiadiazole ring can be systematically explored [2].

Compound library procurement Fragment-based drug discovery HTS triage

Rotatable Bond Count and Conformational Flexibility: Comparison with Thiophene Analog

CAS 941947-80-4 has 5 rotatable bonds, identical in number to the thiophene-2-carboxamide analog but with a different spatial distribution due to the benzothiadiazole ring system [1]. The benzothiadiazole moiety is a planar, rigid bicyclic structure that reduces the overall conformational freedom relative to the monocyclic thiophene, even though the rotatable bond count remains the same. This difference in ring rigidity can influence the entropic penalty upon target binding and may improve the likelihood of obtaining high-resolution co-crystal structures (class-level inference based on kinase inhibitor crystallography precedents) [2]. For procurement decisions in structural biology programs, compounds with partially rigidified heterocyclic cores are often preferred as crystallization chaperones [2].

Conformational analysis Binding entropy Crystallography triage

Procurement-Driven Application Scenarios for N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide (CAS 941947-80-4)


Kinase Inhibitor Hit-to-Lead Library Expansion Leveraging the Benzothiadiazole Hinge-Binding Motif

CAS 941947-80-4 can serve as a starting point for hit-to-lead optimization in kinase inhibitor programs, particularly those targeting c-Met, ABL1, or related tyrosine kinases, where the benzothiadiazole-5-carboxamide moiety provides a distinct hinge-binding pharmacophore relative to thiophene or furan analogs [1]. The 7 hydrogen-bond acceptor atoms (vs. 5 in the thiophene comparator) offer additional interaction possibilities with the kinase hinge region [2]. Medicinal chemistry teams procuring this compound should prioritize enzymatic and cellular profiling against the kinase panel of interest, using the thiophene analog as a direct comparator to establish the benzothiadiazole contribution to potency and selectivity [1]. The compound fits within the lead-like MW range (382.5 Da), leaving room for subsequent substitution at unoccupied positions on the benzothiadiazole and thiazole rings [2].

Physicochemical Property-Based Triage for ADME-Focused Lead Optimization

For ADME/PK screening cascades, CAS 941947-80-4 offers a computed XLogP of 4.0 and TPSA of 133 Ų, representing a moderate lipophilicity / polarity balance [1]. When triaging structurally related thiazole carboxamides, the 4-methoxybenzyl substituent provides a quantifiable lipophilicity advantage (ΔXLogP ≈ -0.3 to -0.5) over the 4-methylbenzyl analog, which may translate to improved aqueous solubility and reduced CYP450 inhibition liability [2]. Procurement for parallel SAR studies should include both the 4-methoxy and 4-methyl variants to experimentally validate this predicted lipophilicity-dependent ADME divergence [1][2].

Structural Biology and Biophysical Screening: Crystallography Chaperone Candidate

The planar, bicyclic benzothiadiazole core of CAS 941947-80-4 confers a rigidity advantage over monocyclic thiophene or furan analogs, despite having an identical rotatable bond count (5) [1]. This property may enhance the compound's suitability as a co-crystallization ligand for kinase domain constructs, where rigid fragments often yield higher-resolution electron density [2]. Structural biology groups should consider CAS 941947-80-4 as a potential crystallization chaperone or soaking fragment for c-Met, ABL1, or VEGFR-2 kinase domain crystals, pairing it with the more flexible thiophene analog as a negative control for conformational ordering [1][2].

Chemical Biology Tool Compound Development with Defined Selectivity Handles

The benzothiadiazole ring system in CAS 941947-80-4 introduces a unique UV chromophore (absorbing in the ~280–320 nm range) and a distinct mass spectrometric fragmentation signature compared to thiophene or benzamide analogs [1]. These features can be exploited in chemical proteomics workflows (e.g., cellular thermal shift assays, pull-down experiments) where the compound is used as a probe to identify or confirm target engagement. For chemical biology groups procuring kinase-targeting tool compounds, the benzothiadiazole moiety provides a convenient analytical handle that the thiophene analog lacks, potentially simplifying downstream target deconvolution [1][2].

Quote Request

Request a Quote for N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.